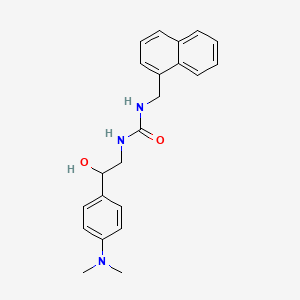

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylamino group, a hydroxyethyl group, and a naphthalen-1-ylmethyl group, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable hydroxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with naphthalen-1-ylmethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(benzyl)urea: Features a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Actividad Biológica

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in relation to the dopaminergic system and its implications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethylamino group, a hydroxyethyl moiety, and a naphthalenyl group. Its molecular formula is C20H24N2O2 with a molecular weight of approximately 336.42 g/mol.

Research indicates that compounds similar to this compound can interact with various neurotransmitter transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Modifications in the structure have been shown to significantly affect the affinity and selectivity towards these transporters.

In Vitro Studies

A study evaluated urea-based inhibitors, revealing that modifications in substitution patterns on the phenylurea moiety could enhance or diminish affinity towards DAT. The introduction of electron-withdrawing groups at specific positions resulted in improved inhibitory activity against DAT, while some substitutions led to decreased activity .

Biological Activity Data

The following table summarizes the biological activity of related compounds based on their affinity to DAT, NET, and SERT:

| Compound | Target | Ki (nM) | Notes |

|---|---|---|---|

| Compound 5 | DAT | 2466.0 | Moderate affinity |

| Compound 11 | SERT | 552.5 | Selective ligand |

| Compound 17 | NET | 1485.89 | Selective NET ligand |

This data suggests that structural modifications can lead to significant variations in biological activity, emphasizing the importance of chemical design in drug development.

Case Studies

- Dopamine Transporter Inhibition : A series of analogues were tested for their ability to inhibit DAT. It was found that certain para-substituted derivatives exhibited higher binding affinities compared to their meta-substituted counterparts .

- Cancer Therapeutics : Some derivatives demonstrated cytotoxic effects in cancer cell lines, indicating potential applications in oncology. For instance, compounds derived from similar structures showed better cytotoxicity than standard treatments like bleomycin .

- Neurodegenerative Diseases : The compound's interaction with cholinesterases suggests potential applications in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase .

Propiedades

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-25(2)19-12-10-17(11-13-19)21(26)15-24-22(27)23-14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,26H,14-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAZAFXNRRPPHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.